molecular formula C8H4BrClN2 B3178370 2-Bromo-3-chloro-1,8-naphthyridine CAS No. 52626-32-1

2-Bromo-3-chloro-1,8-naphthyridine

Cat. No.: B3178370
CAS No.: 52626-32-1
M. Wt: 243.49 g/mol
InChI Key: CTOHOLZTPASUOQ-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-1,8-naphthyridine can be achieved through various methods. One common approach involves the halogenation of 1,8-naphthyridine derivatives. For instance, the bromination and chlorination of 1,8-naphthyridine can be carried out using reagents such as bromine and chlorine in the presence of catalysts like iron(III) chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted naphthyridines, naphthyridine N-oxides, dihydronaphthyridines, and biaryl derivatives .

Scientific Research Applications

2-Bromo-3-chloro-1,8-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-bromo-1,8-naphthyridine
  • 3-Bromo-8-chloro-1,7-naphthyridine
  • 2,3-Dichloro-1,8-naphthyridine

Uniqueness

2-Bromo-3-chloro-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other naphthyridine derivatives. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-bromo-3-chloro-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-7-6(10)4-5-2-1-3-11-8(5)12-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOHOLZTPASUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001295466
Record name 2-Bromo-3-chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52626-32-1
Record name 2-Bromo-3-chloro-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52626-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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